molecular formula C17H18N2O B4620412 1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole

1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole

Cat. No. B4620412
M. Wt: 266.34 g/mol
InChI Key: APGFMWCFWLTPFE-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of benzimidazole derivatives involves various strategies aimed at exploring their potential biological activities. For instance, a study highlighted the synthesis of novel benzimidazoles to evaluate their selectivity as neuropeptide Y Y1 receptor antagonists for developing antiobesity drugs, where the incorporation of different alkyl groups at N-1 was investigated to optimize receptor affinity (Zarrinmayeh et al., 1998). Another approach involved the synthesis of benzoxazoles and benzimidazoles from carboxylic acids in a simple step, highlighting the method's efficiency and the high yields of the resulting compounds (Wang et al., 2006).

Molecular Structure Analysis Benzimidazole derivatives exhibit interesting structural properties. For example, studies have shown that the solvent and temperature can significantly affect the phototautomerization, ground-state rotamerism, and tautomerism of benzimidazole compounds, which are essential for understanding their chemical behavior and potential applications (Ríos Vázquez et al., 2008).

Chemical Reactions and Properties Benzimidazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis and evaluation of benzimidazole derivatives as mammalian DNA topoisomerase I inhibitors demonstrated the impact of substituents on biological activity, revealing insights into their chemical reactivity and interaction with biological targets (Alpan et al., 2007).

Physical Properties Analysis The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes highlighted their substantial in vitro cytotoxic effect against cancer cell lines, demonstrating the importance of physical properties in their biological efficacy (Paul et al., 2015).

Chemical Properties Analysis Benzimidazole derivatives exhibit a wide range of chemical properties, including antioxidant, antimicrobial, and antifilarial activities. Studies have identified compounds with significant growth inhibition in L1210 cells and substantial in vivo antifilarial activity, underscoring the versatility of benzimidazole derivatives in chemical and biological contexts (Ram et al., 1992).

Scientific Research Applications

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives, including those similar to "1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole," have been evaluated for their potential as inhibitors of type I DNA topoisomerases. These enzymes are crucial for DNA replication and cell division, making them targets for anticancer drug development. Specifically, certain 1H-benzimidazole derivatives have shown potent inhibitory activity against mammalian type I DNA topoisomerase, suggesting their utility in designing new anticancer agents (Alpan, Gunes, & Topçu, 2007).

Antioxidant Properties

Research has also focused on the antioxidant properties of benzimidazole derivatives. Some novel compounds have been synthesized and tested for their effects on lipid peroxidation in rat liver microsomes. These studies found that certain benzimidazole derivatives could significantly inhibit lipid peroxidation, offering potential therapeutic benefits as antioxidants (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Antimicrobial Activity

Benzimidazole compounds have also been synthesized with the aim of evaluating their antimicrobial properties. Several studies have highlighted the potent antibacterial and antifungal activities of these derivatives, suggesting their potential use in developing new antimicrobial agents. For instance, Schiff base copper(II) complexes containing benzimidazole units have shown significant cytotoxic effects against various cancer cell lines and demonstrated substantial in vitro antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus (Paul, Anbu, Sharma, Kuznetsov, Koch, Silva, & Pombeiro, 2015).

Synthesis and Characterization

The synthesis of benzimidazole derivatives is a key area of research, with studies focusing on developing efficient, novel synthetic routes. These efforts have led to the creation of compounds with diverse biological activities, laying the groundwork for further exploration of their therapeutic potential. For example, a study detailed the synthesis, characterization, and antimicrobial activity assessment of oxadiazole-bearing benzimidazole derivatives, highlighting their promise in antimicrobial therapy (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Molecular Docking and Modeling

Furthermore, benzimidazole derivatives have been the subject of molecular docking and modeling studies aimed at identifying potent inhibitors against specific molecular targets. This research approach aids in understanding the interaction mechanisms of these compounds with biological targets and in designing more effective therapeutic agents. A notable example is the design and synthesis of chalcone analogues of benzimidazole targeting the epidermal growth factor receptor, indicating their potential as anticancer agents (Chhajed, Sonawane, Upasani, Kshirsagar, & Gupta, 2016).

properties

IUPAC Name

1-[3-(3-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-14-6-4-7-15(12-14)20-11-5-10-19-13-18-16-8-2-3-9-17(16)19/h2-4,6-9,12-13H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFMWCFWLTPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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